Rhodamine 640 perchlorate

Description

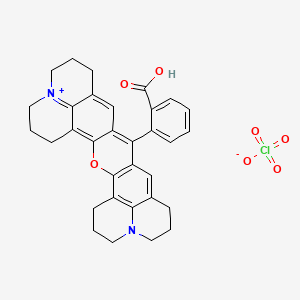

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWWHVKRLDNDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072503 | |

| Record name | Rhodamine 640 perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, dark green crystals with a bronze sheen; [MSDSonline] | |

| Record name | Rhodamine 640 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72102-91-1 | |

| Record name | Rhodamine 640 Perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine 640 perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine 640 perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Rhodamine 640 Perchlorate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a synthetic fluorescent dye belonging to the rhodamine family, a class of compounds renowned for their vibrant color and strong fluorescence.[] Characterized by a xanthene core structure, this dye is extensively utilized in various scientific and technological fields, including biotechnology, laser technology, and analytical chemistry.[2] Its high molar absorptivity and fluorescence quantum yield make it a valuable tool for sensitive detection and imaging applications. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and key experimental protocols for the application of Rhodamine 640 perchlorate.

Chemical Structure and Identification

This compound is structurally characterized by a rigid xanthene tricycle with two amino groups and a pendant carboxyphenyl group. The perchlorate anion (ClO₄⁻) acts as the counter-ion to the cationic rhodamine fluorophore. It is frequently referred to by its synonym, Rhodamine 101 perchlorate.[] The optical properties of rhodamine dyes in dilute solutions are primarily determined by the dye cation, with the counter-anion having a minimal effect on the spectroscopic properties in polar solvents.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 72102-91-1 | [] |

| Molecular Formula | C₃₂H₃₁N₂O₃·ClO₄ or C₃₂H₃₁ClN₂O₇ | [] |

| Molecular Weight | 591.06 g/mol | |

| Synonyms | Rhodamine 101 perchlorate, Rhodamine 640P, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | [] |

| InChI | InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | [] |

| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O |

Physicochemical and Spectroscopic Properties

This compound typically appears as odorless, dark green crystals with a bronze sheen.[3] It is known to be soluble in organic solvents such as methanol (B129727) and ethanol (B145695) and is also soluble in water.[] The dye is sensitive to light and may degrade with prolonged exposure.

The spectroscopic properties of this compound are central to its applications. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright red-orange fluorescence.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| Appearance | Dark green crystals with a bronze sheen | - | [3] |

| Molar Absorptivity (ε) | 10.50 x 10⁴ L·mol⁻¹·cm⁻¹ | Methanol | [4] |

| Absorption Maximum (λ_abs_) | 567 nm | Methanol | [4] |

| 568 nm | - | [5] | |

| 575 nm | Basic Ethanol | [4] | |

| Emission Maximum (λ_em_) | 588 nm | Methanol | [2] |

| 589 nm | - | [5] | |

| 594 nm | Basic Ethanol | [4] | |

| Fluorescence Quantum Yield (Φ_f_) | ~1.0 | Methanol | [6] |

| 0.96 | Basic Ethanol | [4] | |

| Fluorescence Lifetime (τ_f_) | 6.92 ± 0.06 ns | Gas Phase | [7] |

Experimental Protocols

Preparation of Stock Solutions for Spectroscopy and Microscopy

Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

Protocol:

-

Stock Solution Preparation:

-

Weigh out a precise amount of this compound powder in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 1-10 mM).

-

Vortex thoroughly to dissolve the powder. Sonication can be used to aid dissolution.

-

-

Working Solution Preparation:

-

For spectroscopic measurements, dilute the stock solution in the desired solvent (e.g., methanol, ethanol) to the target concentration.

-

For cellular staining, dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

-

Storage:

-

Store the stock solution at -20°C, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Prepare fresh working solutions before each experiment.

-

Fluorescence Microscopy Staining of Fixed Cells

This protocol provides a general workflow for staining fixed cells with this compound. Optimization of incubation times and concentrations may be required depending on the cell type and target.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (for permeabilization)

-

Bovine serum albumin (BSA) or normal serum (for blocking)

-

This compound working solution

-

Mounting medium with an anti-fade reagent

Protocol:

-

Cell Fixation:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

Staining:

-

Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~560 nm, emission ~590 nm).

-

Photodynamic Therapy (PDT) Protocol Outline

This compound can be investigated for its potential as a photosensitizer in photodynamic therapy. This is a generalized protocol outline that requires significant optimization and validation for specific applications.

Materials:

-

This compound solution

-

Target cells or tissue

-

Light source with an appropriate wavelength for excitation (e.g., laser or LED)

Protocol:

-

Photosensitizer Administration:

-

The this compound solution is delivered to the target area. This can be done topically or via injection, depending on the application.

-

-

Incubation Period:

-

A specific incubation period (ranging from minutes to hours) is allowed for the photosensitizer to be selectively taken up by the target cells.

-

-

Light Activation:

-

The target area is illuminated with a specific wavelength of light that corresponds to the absorption peak of this compound.

-

The light dose (fluence) is a critical parameter that needs to be optimized.

-

-

Post-Treatment Care:

-

The treated area should be protected from light for a defined period to prevent non-specific photosensitivity.[3]

-

Visualizations

Experimental Workflow: Fluorescence Microscopy

Caption: Workflow for staining fixed cells with this compound.

Logical Relationship: Photodynamic Therapy Mechanism

Caption: The fundamental mechanism of action in photodynamic therapy.

Conclusion

This compound is a versatile and powerful fluorescent dye with significant applications in research and development. Its well-defined chemical structure and robust spectroscopic properties make it an invaluable tool for fluorescence microscopy, laser applications, and as a potential photosensitizer. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound. As with any chemical reagent, proper handling and optimization of experimental conditions are paramount to achieving accurate and reproducible results.

References

Molar Absorptivity of Rhodamine 640 Perchlorate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes like Rhodamine 640 perchlorate (B79767) is critical for accurate quantification and successful application in various assays. This technical guide provides an in-depth overview of the molar absorptivity of Rhodamine 640 perchlorate, including experimental protocols for its determination and a summary of available data.

Core Concept: Molar Absorptivity

Molar absorptivity, also known as the molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law, which is fundamental for quantitative analysis in spectrophotometry. The Beer-Lambert law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

This compound is a synthetic fluorescent dye known for its vibrant red color and strong fluorescence, making it a valuable tool in applications such as fluorescence microscopy, biological staining, and as a tracer in fluid dynamics.[1] Its high molar absorptivity contributes to its effectiveness in spectroscopic applications.[1]

Quantitative Data on Molar Absorptivity

The molar absorptivity of this compound has been reported, although values in different solvents are not extensively documented in readily available literature. Below is a summary of the available data. It is important to note that this compound is often used as a synonym for Rhodamine 101, and thus, data for Rhodamine 101 is also included for a more comprehensive overview.

| Compound | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) |

| This compound | Not Specified | 1.05 x 10⁵ | 567 |

| Methanol | Data not explicitly stated, but absorption spectrum available | ~575 | |

| Ethanol | Data not explicitly stated, but absorption spectrum available | Not specified | |

| Rhodamine 101 | Ethanol | 1.18 x 10⁵ | 577 |

| Methanol | 1.12 x 10⁵ | 573 | |

| Chloroform | 0.98 x 10⁵ | 578 | |

| Dichloromethane | 1.05 x 10⁵ | 579 |

Note: The molar absorptivity value for this compound is from a technical data sheet which also lists lasing data in ethanol, methanol, and methanol/water mixtures, suggesting the value is likely for one of these common solvents.

Experimental Protocol for Determining Molar Absorptivity

The following is a detailed methodology for the experimental determination of the molar absorptivity of this compound.

Objective: To determine the molar absorptivity of this compound in a specific solvent using UV-Visible spectrophotometry.

Materials:

-

This compound powder

-

Spectrophotometer (UV-Visible range)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Quartz or glass cuvettes (with a 1 cm path length)

-

Solvent of choice (e.g., ethanol, methanol, deionized water)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (assuming a molecular weight of 591.05 g/mol ), dissolve 0.0591 g in 100 mL of solvent.

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of dilutions with decreasing concentrations. For instance, prepare five dilutions ranging from 1 µM to 10 µM.

-

Use volumetric flasks and pipettes to ensure accurate dilutions.

-

-

Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the expected absorption maximum (λmax) of this compound in the chosen solvent (around 570 nm).

-

Use a cuvette filled with the pure solvent as a blank to zero the absorbance of the instrument.

-

-

Absorbance Measurements:

-

Starting with the least concentrated solution, fill a clean cuvette with the sample.

-

Place the cuvette in the spectrophotometer and record the absorbance value.

-

Rinse the cuvette with the next concentration of the solution before filling it for the measurement.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. This is known as a Beer-Lambert plot.

-

The plot should yield a straight line that passes through the origin.

-

Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + b), where 'm' is the slope and 'b' is the y-intercept (which should be close to zero).

-

The slope of the line (m) is equal to the product of the molar absorptivity (ε) and the path length (l).

-

Calculate the molar absorptivity using the formula: ε = m / l . Since the path length (l) is typically 1 cm, the molar absorptivity is equal to the slope of the line.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar absorptivity of this compound.

References

Rhodamine 640 perchlorate CAS number and molecular formula

This technical guide provides a comprehensive overview of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its practical application.

Chemical and Physical Properties

Rhodamine 640 perchlorate is a synthetic dye from the rhodamine family, recognized for its vibrant color and strong fluorescence.[1] It is also known by synonyms such as Rhodamine 101 perchlorate. The perchlorate anion enhances its solubility and ionic strength in solutions.[1] While stable under normal laboratory conditions, it can be sensitive to light.[1]

| Property | Value | Source |

| CAS Number | 72102-91-1 | [2][3][4] |

| Molecular Formula | C₃₂H₃₁ClN₂O₇ | [1][5] |

| Alternate Molecular Formula | C₃₂H₃₁N₂O₃·ClO₄ | [2][3][6] |

| Molecular Weight | 591.06 g/mol | [1] |

| Appearance | Amber to dark green powder or crystals | [5] |

| Molar Absorptivity | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567nm in Methanol) | [3] |

Applications

This compound's utility spans various scientific fields due to its excellent photophysical properties.

Laser Technology

It is highly valued as a gain medium in dye lasers, facilitating the generation of tunable laser beams in the orange-red portion of the spectrum.[5] This characteristic is crucial for applications in spectroscopy and photochemistry.[5]

Biological Imaging and Staining

In biological research, it serves as a fluorescent marker for staining and visualizing cellular structures.[1][5] Its bright and stable fluorescence is advantageous for techniques like fluorescence microscopy and flow cytometry.[5]

Photodynamic Therapy Research

Recent studies have explored its potential as a photosensitizer in photodynamic therapy (PDT). Preliminary research on rhabdomyosarcoma cancer cells indicates that this compound shows promise for the selective destruction of cancer cells when activated by light, with minimal dark toxicity.[7] The optimal light absorption for this application is in the yellow-red range (around 630 nm), which allows for good tissue penetration.[7]

Experimental Protocols

Use as a Laser Dye

An experimental setup for investigating the laser action of this compound in a scattering medium involves a frequency-doubled Nd:YAG laser as the pump source.

Materials:

-

This compound

-

Methanol (B129727) (spectroscopic grade)

-

Titanium dioxide (TiO₂) nanoparticles (for scattering medium)

-

Nd:YAG laser (532 nm, 3-ns pulse duration)

-

1-cm cuvette

-

Monochromator coupled to a liquid-cooled CCD camera

-

Optical fiber

Protocol:

-

Prepare a stock solution of this compound in methanol at a concentration of 2.5 x 10⁻² M.

-

If creating a scattering medium, disperse TiO₂ nanoparticles into the dye solution.

-

Transfer the solution to a 1-cm cuvette.

-

Direct the 532 nm pump laser beam onto the cuvette.

-

Collect the luminescence from the front face of the cuvette using an optical fiber.

-

Analyze the emitted light with a monochromator and CCD camera to measure the spectral and temporal characteristics of the laser action.[3][8]

Generalized Protocol for Fluorescent Staining of Cells

This protocol provides a general workflow for staining cells with rhodamine-based dyes, which can be adapted for this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Cultured cells

Protocol:

-

Cell Preparation: Grow cells on coverslips to the desired confluency.

-

Fixation: Wash the cells with PBS, then add 4% paraformaldehyde to fix the cells for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization (for intracellular targets): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes to permeabilize the cell membranes.

-

Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the cells with the staining solution for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.

-

Washing: Wash the stained cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for rhodamine dyes.

In Vitro Cytotoxicity Assay for PDT Research

This protocol outlines a preliminary study of the photodynamic effects of this compound on a cancer cell line.[7]

Materials:

-

This compound

-

Rhabdomyosarcoma (RD) cancer cell line

-

Cell culture medium and supplements

-

96-well plates

-

UV-Visible spectrophotometer

-

Light source for irradiation (e.g., yellow-red light)

-

Cell viability assay kit (e.g., MTT)

Protocol:

-

Cell Seeding: Seed RD cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Dye Incubation: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the dye-containing medium and incubate. A control group should receive a medium without the dye.

-

Dark Cytotoxicity Assessment: After the incubation period, measure the viability of a set of cells that were not exposed to light to assess the dark toxicity of the dye.

-

Light Irradiation: Expose the remaining cells to a light source with a wavelength in the absorption range of the dye (e.g., 630 nm).

-

Post-Irradiation Incubation: After irradiation, return the cells to the incubator for a period (e.g., 24 hours) to allow for the phototoxic effects to manifest.

-

Viability Measurement: Assess the cell viability in all groups (control, dark toxicity, and phototoxicity) using a standard cell viability assay.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[2] As a perchlorate salt, it is an oxidizer and may intensify fire.[9]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store away from combustible materials.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Conclusion

This compound is a versatile and powerful fluorescent dye with established and emerging applications in science and technology. Its strong fluorescence, photostability, and specific spectral properties make it an invaluable tool in laser physics, advanced microscopy, and as a potential agent in photodynamic therapy. Adherence to proper experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.

References

- 1. CAS 72102-91-1: this compound | CymitQuimica [cymitquimica.com]

- 2. aptus.co.jp [aptus.co.jp]

- 3. Spectral and temporal measurements of laser action of Rhodamine 640 dye in strongly scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. This compound [myskinrecipes.com]

- 6. OPG [opg.optica.org]

- 7. mdpi.com [mdpi.com]

- 8. Spectral and temporal measurements of laser action of Rhodamine 640 dye in strongly scattering media [opg.optica.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Rhodamine 640 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research and development. It details its chemical identity, spectroscopic properties, and key experimental applications, with a focus on its use in cellular imaging and photodynamic therapy research.

Chemical Identification

The nomenclature of Rhodamine 640 perchlorate can be complex. The most systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate [1]. However, it is more commonly known by a variety of synonyms.

| Identifier | Value |

| IUPAC Name | 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate[1] |

| Synonyms | Rhodamine 101 perchlorate, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate[2] |

| CAS Number | 72102-91-1[2] |

| Molecular Formula | C₃₂H₃₁ClN₂O₇[3] |

| Molecular Weight | 591.05 g/mol |

Spectroscopic and Photophysical Properties

This compound is well-regarded for its strong fluorescence and photostability, making it a valuable tool in fluorescence-based applications.[2] Its photophysical characteristics are solvent-dependent. Below is a summary of its key properties in common solvents.

| Property | Methanol | Ethanol | Basic Ethanol |

| Absorption Maximum (λabs) | 567 nm | ~585-665 nm | 588 nm |

| Molar Absorptivity (ε) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ | Not Reported | Not Reported |

| Emission Maximum (λem) | Not Reported | Not Reported | Not Reported |

| Fluorescence Quantum Yield (Φf) | Not Reported | 0.913 | 0.96 |

| Fluorescence Lifetime (τf) | 4.9 ns | 4.6 ns, 5.3 ns | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. In Vitro Cytotoxicity and Photodynamic Effect on Rhabdomyosarcoma (RD) Cancer Cells

This protocol details the evaluation of this compound as a photosensitizer for photodynamic therapy (PDT).

a. Preparation of Stock Solution:

-

Prepare a 5 mM stock solution of this compound in a suitable solvent (e.g., ethanol).[4]

-

For experiments, further dilute the stock solution to the desired concentrations (e.g., 500 µM for spectral analysis).[4]

b. Cell Culture and Maintenance:

-

Culture Rhabdomyosarcoma (RD) cancer cells in Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells upon reaching 80-90% confluency.

c. Determination of Optimal Incubation Time:

-

Seed RD cells in a 96-well plate and allow them to attach for 18 hours.[4]

-

Treat the cells with a fixed concentration of this compound.

-

Measure the absorbance at different time points (e.g., 1, 2, 3, 4 hours) to determine the maximum uptake of the photosensitizer. An optimal uptake time of 3 to 4 hours has been reported.[4]

d. Cytotoxicity Assay (MTT Assay):

-

Seed RD cells in 96-well plates and incubate for 18 hours.[4]

-

Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).[4]

-

Add fresh MEM containing various concentrations of this compound (e.g., 10, 20, 40, 50, 60, 80, 100, and 150 µM) to the wells.[4]

-

Incubate the plates for the predetermined optimal uptake time (e.g., 3 hours).[4]

-

Following incubation, perform an MTT assay to assess cell viability by measuring the absorbance with a microplate reader.[4]

e. Photodynamic Treatment (Illustrative):

-

After incubating the cells with this compound, expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of the dye (in the yellow-red range).[4]

-

A control group of cells treated with the dye but kept in the dark should be included.

-

Assess cell viability post-irradiation using an MTT assay to determine the photodynamic efficacy.

2. General Protocol for Rhodamine-based Cellular Staining

This protocol provides a general workflow for staining cells with rhodamine derivatives for fluorescence microscopy.

a. Sample Preparation and Fixation:

-

Grow cells on coverslips or in culture dishes.

-

Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.

b. Permeabilization (for intracellular targets):

-

If staining intracellular structures, permeabilize the cells with a detergent solution, such as 0.1-0.5% Triton X-100 in PBS, for 5-10 minutes.

c. Staining:

-

Prepare the desired concentration of the this compound staining solution in a suitable buffer (e.g., PBS).

-

Incubate the fixed and permeabilized cells with the staining solution for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.

d. Washing:

-

After incubation, wash the cells several times with PBS to remove unbound dye and reduce background fluorescence.

e. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for rhodamine dyes.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assay for this compound.

References

A Technical Guide to Synonyms for Rhodamine 640 Perchlorate in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 640 perchlorate (B79767) is a fluorescent dye belonging to the rhodamine family, recognized for its vibrant red fluorescence and utility in various scientific applications, including laser technology and biological imaging.[1][2] In scientific and commercial literature, this compound is referenced by several different names. This guide provides a comprehensive overview of the synonyms and chemical identifiers for Rhodamine 640 perchlorate to aid researchers in accurately identifying this compound and navigating relevant literature.

Synonyms and Chemical Identifiers

The nomenclature for this compound can vary, encompassing common or commercial names, systematic IUPAC names, and various registry numbers. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous communication in scientific publications.

One of the most common synonyms for this compound is Rhodamine 101 perchlorate .[1][3] The core fluorescent cation is often referred to as Rhodamine 101, and "Rhodamine 640" is a commercial name for the same chemical entity, particularly when paired with a perchlorate anion.[4] While the dye cation is the primary determinant of the compound's spectroscopic properties, the counter-ion (in this case, perchlorate) can influence solubility.[4]

Other frequently encountered synonyms include Rhodamine 640P and various systematic names derived from its complex chemical structure.[1][3]

Below is a table summarizing the key synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source |

| Common Name | This compound | [1][2][3][5][6] |

| Synonym | Rhodamine 101 perchlorate | [1][3] |

| Synonym | Rhodamine 640P | [1][3] |

| Synonym | Rhodamine 101 | [4][5] |

| Synonym | RH101 | [7] |

| CAS Number | 72102-91-1 | [1][5][6] |

| Systematic Name | 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate | [1][5][6] |

| IUPAC Name | 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate | [6] |

| Molecular Formula | C₃₂H₃₁ClN₂O₇ or C₃₂H₃₁N₂O₃·ClO₄ | [1][2][5] |

| Other Identifiers | CCRIS 4957, EINECS 276-345-8, DTXSID1072503 | [1][6] |

Relationship Between Key Synonyms

The relationship between this compound and its primary synonyms can be visualized as a hierarchical structure where the systematic name provides the most detailed chemical description, while common and commercial names offer more convenient, though less specific, references.

References

- 1. CAS 72102-91-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. exciton.luxottica.com [exciton.luxottica.com]

- 6. This compound | C32H31ClN2O7 | CID 153490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rhodamine 101 (inner salt) | CAS 116450-56-7 | Cayman Chemical | Biomol.com [biomol.com]

Unveiling the Photonic Behavior of Rhodamine 640 Perchlorate: A Technical Guide to Quantum Yield in Diverse Solvents

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount. This in-depth technical guide explores the quantum yield of Rhodamine 640 perchlorate (B79767), a widely utilized fluorescent marker, across a spectrum of solvents. This document provides a comprehensive overview of its fluorescence efficiency, detailed experimental protocols for quantum yield determination, and logical workflows to guide researchers in their practical applications.

Rhodamine 640 perchlorate, often used interchangeably with its inner salt form, Rhodamine 101, is a robust fluorophore known for its high fluorescence quantum yield, a critical parameter that dictates the efficiency of the fluorescence process. The quantum yield (Φ) is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield signifies a brighter and more efficient fluorophore, a desirable trait in sensitive fluorescence-based assays.

Data Presentation: Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield of this compound is significantly influenced by the surrounding solvent environment. Generally, the quantum yield of rhodamine dyes is known to decrease with an increase in solvent polarity. Below is a compilation of reported quantum yield values in different solvents.

| Solvent | Quantum Yield (Φ) | Reference |

| Ethanol | 0.96 | [1] |

| Ethanol | 0.913 | [2] |

| Basic Ethanol | 0.96 | [2] |

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method. This comparative technique involves using a standard substance with a known, well-characterized quantum yield.

Principle

The relative quantum yield (Φ_sample) of a sample is calculated by comparing its fluorescence intensity and absorbance to that of a standard (Φ_std) with a known quantum yield. The governing equation is:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Key Experimental Steps

A meticulous experimental approach is crucial for obtaining accurate and reproducible quantum yield measurements.

1. Selection of a Suitable Standard:

-

The standard should have a well-documented and consistent quantum yield.

-

Its absorption and emission spectra should overlap significantly with the sample to minimize wavelength-dependent instrumental variations. For this compound, a common standard is Rhodamine 101 in ethanol, which has a quantum yield often cited as 0.96.[1]

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the desired solvent(s).

-

It is critical to work with optically dilute solutions, where the absorbance at the excitation wavelength is below 0.1, and ideally between 0.02 and 0.05. This minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for both the sample and the standard.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear, and the slope of these lines is proportional to the quantum yield.

-

Using the equation mentioned in the principle section, calculate the quantum yield of the sample relative to the standard.

Mandatory Visualization: Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative quantum yield determination.

Caption: Data analysis workflow for calculating relative quantum yield.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Rhodamine 640 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research, including laser technology and cellular imaging.[1] This document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents the data in a clear, accessible format.

Core Photophysical Properties

Rhodamine 640 perchlorate, also known as Rhodamine 101, is a xanthene dye recognized for its strong fluorescence and high molar absorptivity.[2][3] These properties make it a valuable tool in various spectroscopic and microscopic applications.[1][2] The dye's absorption and emission spectra are influenced by the solvent environment, a critical consideration for experimental design.[4]

Quantitative Spectroscopic Data

The following tables summarize the key absorption and emission data for this compound in various solvents.

| Solvent | Absorption Maximum (λmax, abs) | Molar Absorptivity (ε) at λmax | Reference |

| Methanol (B129727) | 567 nm | 10.50 x 104 L mol-1 cm-1 | [3] |

| Methanol | Not Specified | Not Specified | [5] |

| Ethanol (acidic) | 575 nm | Not Specified | [6] |

| Ethanol (basic) | 575 nm | Not Specified | [6] |

| CH2Cl2 | Not Specified | Not Specified | [7] |

| Solvent | Emission Maximum (λmax, em) | Excitation Wavelength | Reference |

| Methanol | ~625 nm | 570 nm | [3] |

| Methanol | Not Specified | Not Specified | [5] |

| Ethanol (acidic) | 594 nm | Not Specified | [6] |

| Ethanol (basic) | 594 nm | Not Specified | [6] |

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols are synthesized from established methodologies for fluorescent dye characterization.[8][9][10][11]

I. Preparation of Stock and Working Solutions

A critical first step is the preparation of accurate and stable solutions of the dye.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a spectroscopic grade solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, sonication may be employed.

-

Store the stock solution in a dark, airtight container at a low temperature to prevent degradation.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution to prepare working solutions of desired concentrations. For absorption measurements, concentrations in the micromolar range (e.g., 1-10 µM) are typically used to ensure the absorbance falls within the linear range of the spectrophotometer (generally below 1.0). For fluorescence measurements, more dilute solutions (e.g., sub-micromolar) are often necessary to avoid inner filter effects.[8]

-

II. Measurement of Absorption Spectrum

The absorption spectrum reveals the wavelengths of light the molecule absorbs.

-

Instrumentation: A UV-Visible spectrophotometer is required.

-

Procedure:

-

Calibrate the spectrophotometer using a blank solution (the pure solvent used to prepare the dye solutions).

-

Rinse a quartz cuvette with the blank solution and then fill it with the blank to record a baseline spectrum.

-

Empty the cuvette, rinse it with the this compound working solution, and then fill it with the working solution.

-

Measure the absorbance of the sample across a relevant wavelength range (e.g., 400-700 nm).[12]

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

-

III. Measurement of Emission Spectrum

The emission spectrum illustrates the wavelengths of light emitted by the molecule after excitation.

-

Instrumentation: A spectrofluorometer is required.

-

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the absorption spectrum.

-

Use a quartz cuvette to measure the fluorescence of a blank solution (pure solvent) to obtain a background spectrum.

-

Replace the blank with the this compound working solution.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λmax,abs + 10 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λmax,em).

-

Subtract the background spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 72102-91-1: this compound | CymitQuimica [cymitquimica.com]

- 3. exciton.luxottica.com [exciton.luxottica.com]

- 4. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aptus.co.jp [aptus.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative assessment of rhodamine spectra [html.rhhz.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility of Rhodamine 640 perchlorate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Rhodamine 640 perchlorate (B79767), a fluorescent dye widely utilized in various scientific applications, including laser technology, fluorescence microscopy, and cellular imaging. This document compiles available data on its solubility in water and common organic solvents, outlines a general experimental protocol for solubility determination, and presents a typical workflow for its application in cellular staining.

Core Properties of Rhodamine 640 Perchlorate

This compound (C₃₂H₃₁ClN₂O₇), with a molecular weight of 591.05 g/mol , is a synthetic dye belonging to the rhodamine family. It typically appears as dark green crystals with a bronze sheen. The perchlorate anion contributes to its solubility and ionic strength in solution. While generally stable under laboratory conditions, it can be sensitive to light.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on application notes and related compounds, the following information has been compiled. It is important to note that the solubility of dyes can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Quantitative Solubility | Qualitative Description | Citation |

| Water | Data not available | Partially soluble | |

| Methanol (B129727) | ~ 3 g/L | High solubility | |

| Ethanol (B145695) | Data not available | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | |

| Organic Solvents (General) | Data not available | High solubility |

Note: The quantitative solubility in methanol is calculated from a cited concentration of 60 mg in 20 mL.

For comparison, Rhodamine B, a structurally related dye, has a reported solubility in water of approximately 8-15 g/L and in ethanol of around 15 g/L. These values may offer a general, albeit not direct, reference for the potential solubility range of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Spectrophotometer

-

Vortex mixer

-

Syringe filters (0.2 µm)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The exact amount should be more than what is expected to dissolve to ensure saturation.

-

Agitate the mixture vigorously using a vortex mixer for several minutes.

-

Allow the solution to equilibrate at a constant temperature for an extended period (e.g., 24 hours) with continuous gentle agitation to ensure maximum dissolution.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

For further clarification, filter the supernatant through a 0.2 µm syringe filter.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the maximum absorption wavelength (λmax) of this compound (approximately 560-575 nm in methanol) using a spectrophotometer.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution, which represents the solubility of the dye in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the application of this compound in cellular imaging, a common use for this fluorescent dye. Rhodamine dyes are frequently employed to stain various cellular components, including mitochondria, the cytoskeleton, and cell membranes.

This document provides a foundational understanding of the solubility of this compound for research and development purposes. Due to the limited availability of precise quantitative data, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems and under their experimental conditions to ensure accurate and reproducible results.

A Technical Guide to the Photophysical Properties of Rhodamine 640 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a synthetic fluorescent dye from the rhodamine family, recognized for its vibrant red-orange fluorescence and high molar absorptivity.[1] It is chemically identified as 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']-diquinolizin-18-ium perchlorate.[2] It is often considered a synonym for Rhodamine 101, with the primary difference being the perchlorate counter-anion, which can influence solubility but generally has minimal effect on the photophysical properties in dilute solutions.[2][3] This dye is a valuable tool in various scientific fields, including laser technology, where it serves as a gain medium, and in biological sciences for applications like fluorescence microscopy, biological staining, and flow cytometry.[1][4] Its utility is rooted in its fundamental photophysical properties, which dictate its interaction with light and its performance as a fluorescent marker. This guide provides an in-depth overview of these properties, detailed experimental protocols for their measurement, and logical workflows for characterization.

Core Photophysical Properties

The key photophysical parameters of Rhodamine 640 perchlorate are solvent-dependent. The following tables summarize the reported quantitative data for this dye in common spectroscopic solvents.

Table 1: Absorption and Emission Properties

| Property | Value | Solvent | Citation |

| Absorption Maximum (λmax) | 567 nm | Methanol | [2] |

| 509–615 nm (Broad Q band) | Ethanol | [5] | |

| Emission Maximum (λem) | 607-659 nm | Methanol | [2] |

| Molar Absorptivity (ε) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ | Not Specified | [2] |

| Appearance | Dark green crystals with a bronze sheen | Solid State | [2][6] |

Table 2: Fluorescence Quantum Yield and Lifetime

| Property | Value | Solvent | Citation |

| Fluorescence Quantum Yield (ΦF) | 0.96 | Basic Ethanol | [2] |

| 0.913 | Ethanol | [2] | |

| Fluorescence Lifetime (τF) | 5.3 ns | Ethanol | [2] |

| 4.9 ns | Methanol | [2] | |

| 4.6 ns | Ethanol | [2] |

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Absorption Spectroscopy (UV-Vis)

This protocol determines the absorption spectrum and molar absorptivity (ε) of the dye.

-

Objective: To measure the absorbance of this compound across a wavelength range and calculate its molar absorptivity at λmax.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol)[7]

-

Calibrated dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.[8]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).[5]

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted dye solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, according to the Beer-Lambert Law (A = εcl).[9]

-

-

Fluorescence Spectroscopy

This protocol is used to obtain the fluorescence emission spectrum.

-

Objective: To determine the characteristic emission wavelength (λem) of this compound upon excitation at or near its λmax.

-

Materials:

-

A dilute solution of this compound (absorbance < 0.1 at excitation wavelength to avoid inner filter effects).

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp) and an emission detector.

-

1 cm path length quartz fluorescence cuvettes.

-

-

Methodology:

-

Instrument Setup: Turn on the spectrofluorometer and allow it to stabilize. Set the excitation wavelength (typically at or near the λmax, e.g., 570 nm).[2]

-

Slit Widths: Set the excitation and emission slit widths to control the spectral resolution and signal intensity (e.g., 5 nm).

-

Blank Spectrum: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Spectrum: Place the cuvette with the dye solution in the sample holder and record the fluorescence emission spectrum. The scan range should cover the expected emission (e.g., 580-750 nm).

-

Data Analysis: Identify the wavelength corresponding to the peak of the emission spectrum. This is the fluorescence emission maximum (λem).

-

Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is most commonly used to determine the fluorescence quantum yield.[10]

-

Objective: To calculate the ΦF of this compound relative to a well-characterized fluorescence standard.

-

Materials:

-

Solutions of this compound (sample) and a standard dye (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) of varying concentrations.[11]

-

UV-Vis spectrophotometer and spectrofluorometer.

-

-

Methodology:

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (< 0.1).[12]

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[10][13] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used).[13]

-

-

-

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[14][15]

-

Objective: To measure the decay of fluorescence intensity over time after excitation by a short pulse of light.

-

Materials:

-

Methodology:

-

Excitation: The sample is excited by repetitive, short pulses of light from the laser source.[15]

-

Photon Detection: The system detects single emitted photons.

-

Timing: For each detected photon, the electronics measure the precise time delay between the excitation pulse and the photon's arrival at the detector.[14][17]

-

Histogram Construction: This process is repeated many times, and the data is used to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted with one or more exponential functions. For a simple system, a single exponential decay is expected, and the time constant of this decay is the fluorescence lifetime (τF).

-

Visualizations: Workflows and Principles

To better illustrate the experimental and logical processes involved in characterizing this compound, the following diagrams are provided.

Caption: Workflow for the photophysical characterization of a fluorescent dye.

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Caption: General workflow for a fluorescence microscopy experiment.

References

- 1. CAS 72102-91-1: this compound | CymitQuimica [cymitquimica.com]

- 2. exciton.luxottica.com [exciton.luxottica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. Visible Absorption Spectra and In Vitro Cytotoxicity of Rhodamine-640 Perchlorate on Rhabdomyosarcoma Cancer Cell Line [mdpi.com]

- 6. This compound | C32H31ClN2O7 | CID 153490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 16. picoquant.com [picoquant.com]

- 17. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

An In-depth Technical Guide to the Material Safety of Rhodamine 640 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Rhodamine 640 perchlorate (B79767) (CAS No. 72102-91-1), a fluorescent dye commonly utilized in laboratory research, including biological staining, fluorescence microscopy, and as a tracer in fluid dynamics.[1] This document synthesizes available safety data sheets (SDS), physicochemical properties, and safe handling procedures to ensure user safety and proper management.

Chemical and Physical Properties

Rhodamine 640 perchlorate, also known as Rhodamine 101, is a synthetic dye from the rhodamine family, appearing as dark green crystals with a bronze sheen.[2][3][4] It is recognized for its strong fluorescence and high molar absorptivity, making it valuable in various spectroscopic applications.[1] The compound is stable under recommended storage conditions but can be light-sensitive.[1][2]

| Property | Value | Source(s) |

| Synonyms | Rhodamine 101, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H,-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium perchlorate | [2][4] |

| CAS Number | 72102-91-1 | [2][4][5] |

| Molecular Formula | C₃₂H₃₁ClN₂O₇ or C₃₂H₃₁N₂O₃·ClO₄ | [4][5] |

| Molecular Weight | 591.05 g/mol | [4][5] |

| Appearance | Dark green crystals with a bronze sheen | [2][3][4] |

| Melting Point | 200-210 °C | [2] |

| Solubility | Partially soluble in water; Soluble in methanol | [2][3] |

| Molar Absorptivity | 10.50 x 10⁴ L·mol⁻¹·cm⁻¹ (at 567 nm in methanol) | [4] |

| Maximum Absorption | 570 nm (in methanol) | [6] |

| Maximum Emission | 589 nm (in methanol) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5] It is an oxidizer and can cause skin, eye, and respiratory irritation.[3][5]

| Hazard Class | GHS Category | Hazard Statement |

| Oxidizing solids | Category 2/3 | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available for this specific compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

The known health effects are consistent with its GHS classification:

-

Inhalation : May cause respiratory irritation.[2]

-

Skin Contact : Causes skin irritation.[2]

-

Eye Contact : Causes serious eye irritation.[2]

-

Ingestion : May be harmful if swallowed.[5]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, this section provides standardized protocols for the safe handling, storage, and disposal of this chemical in a laboratory setting, based on information from safety data sheets and general chemical safety guidelines.

4.1. Protocol for Safe Handling and Use

This protocol outlines the necessary steps for safely handling this compound powder in a laboratory environment.

-

Preparation and Engineering Controls :

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation of dust.[2]

-

Ensure that an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

-

Hand Protection : Wear impermeable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2]

-

Body Protection : Wear a lab coat or other impervious clothing to prevent skin contact.[2]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[2]

-

-

Handling Procedure :

4.2. Protocol for Storage

-

Storage Conditions :

4.3. Protocol for Waste Disposal

-

Chemical Waste :

-

Contaminated Materials :

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: General Handling Workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Rhodamine 640 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research, including fluorescence microscopy and as a laser dye. This document outlines the chemical principles, experimental protocols, and data presentation for the preparation of high-purity Rhodamine 640 perchlorate.

Introduction

This compound, also known as Rhodamine 101, is a synthetic dye belonging to the rhodamine family. It is characterized by its strong fluorescence and high photostability. The synthesis of rhodamine dyes typically involves the condensation of a substituted aminophenol with phthalic anhydride (B1165640). In the case of Rhodamine 640, the specific aminophenol reactant is 8-hydroxyjulolidine (B559601). The subsequent purification is crucial to remove unreacted starting materials and byproducts, ensuring the high purity required for its applications.

Synthesis of Rhodamine 640

The synthesis of Rhodamine 640 involves a condensation reaction between 8-hydroxyjulolidine and phthalic anhydride in the presence of an acid catalyst. The reaction proceeds through the formation of a xanthene core structure.

Experimental Protocol

Materials:

-

8-hydroxyjulolidine

-

Phthalic anhydride

-

Phosphoric acid (catalyst)

-

Sodium hydroxide (B78521) solution (20%)

-

Hydrochloric acid (concentrated)

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-hydroxyjulolidine and phthalic anhydride in a 2:1 molar ratio.

-

Add phosphoric acid as a catalyst.

-

Heat the mixture in an oil bath to 165 °C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the resulting solid in ethanol.

-

Neutralize the solution with a 20% sodium hydroxide solution to a pH of 5-6 to precipitate the crude product.

-

Add a large volume of water to the mixture and stir to ensure complete precipitation.

-

Filter the crude product using a Buchner funnel and wash the solid with deionized water.

Chemical Reaction

The following diagram illustrates the synthesis of the Rhodamine 640 cation from 8-hydroxyjulolidine and phthalic anhydride.

Caption: Synthesis of Rhodamine 640 cation.

Purification of this compound

Purification of the crude Rhodamine 640 is essential to achieve the high purity required for its applications. A multi-step purification process involving recrystallization is employed.

Experimental Protocol

Materials:

-

Crude Rhodamine 640

-

Ethanol

-

Deionized water

-

Perchloric acid

Procedure:

-

Dissolve the crude Rhodamine 640 solid in a minimal amount of hot ethanol.

-

Slowly add deionized water to the solution until the point of incipient precipitation.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Filter the purified Rhodamine 640 crystals.

-

Repeat the recrystallization process (steps 1-4) five times to remove byproducts and unreacted starting materials effectively.

-

To obtain the perchlorate salt, dissolve the purified Rhodamine 640 in ethanol and add a stoichiometric amount of perchloric acid.

-

The this compound will precipitate from the solution.

-

Filter the final product, wash with a small amount of cold ethanol, and dry under vacuum.

Purification Workflow

The following flowchart illustrates the purification process for this compound.

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Yield | >90% (after purification) | [1] |

| Characterization | ||

| Molecular Formula | C₃₂H₃₀N₂O₃ · ClO₄ | |

| Molecular Weight | 591.05 g/mol | |

| Purity | >99.5% | [1] |

| Appearance | Green crystals | |

| Spectroscopic Properties | ||

| Absorption Maximum (λmax) | 565 nm | [2] |

| Emission Maximum (λem) | 595 nm | [2] |

Conclusion

This guide provides a detailed methodology for the synthesis and purification of this compound. The described protocols are designed to yield a high-purity product suitable for demanding research and development applications. Adherence to the outlined procedures and safety precautions is essential for successful and safe execution.

References

A Technical Guide to High-Purity Rhodamine 640 Perchlorate for Researchers and Drug Development Professionals

An in-depth examination of the properties, suppliers, and applications of the fluorescent dye, Rhodamine 640 perchlorate (B79767), tailored for scientific and biomedical research.

This technical guide provides a comprehensive overview of high-purity Rhodamine 640 perchlorate, a fluorescent dye with significant applications in laser technology, spectroscopy, and cellular imaging. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information, including commercial sourcing, material specifications, and practical experimental methodologies.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of research laboratories and industrial applications. The purity of the compound is a critical factor for ensuring reproducibility and accuracy in experimental settings, with most suppliers offering a purity of ≥90% as determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MySkinRecipes | ≥90% | C₃₂H₃₁ClN₂O₇ | 591.06 | 72102-91-1 |

| CP Lab Safety | min 90% (HPLC) | C₃₂H₃₁ClN₂O₇ | 591.06 | 72102-91-1[] |

| Fisher Scientific (TCI America) | ≥90.0% (HPLC) | C₃₂H₃₁ClN₂O₇ | 591.06 | 72102-91-1[2][3] |

| Exciton | Not specified, provides spectroscopic data | C₃₂H₃₁N₂O₃·ClO₄ | 591.05 | 72102-91-1[2] |

| CymitQuimica | >90.0%(HPLC) | C₃₂H₃₁ClN₂O₇ | 591.06 | 72102-91-1[4] |

Physicochemical and Spectroscopic Properties

This compound, also known by its synonym Rhodamine 101, is a xanthene dye characterized by its strong fluorescence in the orange-red region of the visible spectrum.[2] Its chemical structure and the perchlorate counter-ion contribute to its solubility and photophysical properties.

A summary of its key spectroscopic properties is provided in the table below, primarily based on data from Exciton.

| Parameter | Value | Solvent |

| Molar Absorptivity (ε) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm) | Methanol[2] |

| Absorption Maximum (λ_abs) | ~570 nm | Methanol[2] |

| Emission Maximum (λ_em) | ~588 nm | Basic Ethanol[2] |